molecular formula C7H10Br2O2 B8281308 2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

Cat. No. B8281308
M. Wt: 285.96 g/mol
InChI Key: YWTOGDMFHVXJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone is a useful research compound. Its molecular formula is C7H10Br2O2 and its molecular weight is 285.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

Molecular Formula

C7H10Br2O2

Molecular Weight

285.96 g/mol

IUPAC Name

2,2-dibromo-1-(oxan-4-yl)ethanone

InChI

InChI=1S/C7H10Br2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2

InChI Key

YWTOGDMFHVXJNA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)C(Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepare lithium diisopropyl amide (LDA) as follows: Charge diisopropylamine (316.8 g, 2.5 equiv) and methyl tert-butyl ether (1.25 L) to a reactor and cool the reaction vessel to −10° C. to 0° C. Add n-butyl lithium in hexane (748 g, 2.2 equiv) while maintaining the temperature between −10° C. and 0° C. Stir the mixture for 30-60 min. In a separate vessel, add methyl tert-butyl ether (1.8 L), dibromomethane (471.6 g, 2.2 equiv) and methyl tetrahydro-2H-pyran-4-carboxylate (180 g) and cool to −90° C. to −70° C. Slowly add the LDA solution while maintaining the temperature between −90° C. and −70° C. After 30-90 min, transfer the reaction mixture to a solution of 1 N HCl (5.58 kg) maintained at 0-10° C. Upon completion of the addition, allow the mixture to warm to 15° C. to 25° C. and stir at this temperature for 15-20 min. Separate and discard the aqueous layer. Wash the organic layer with water (1.8 L) until the water layer registers a pH of 6-7, and concentrate the organic layer in vacuo to ˜2.2-2.5 volumes below 35° C. Add n-heptanes (720 mL), cool to −10° C. to −5° C. and stir for 1-2 h. Filter, rinse the filter cake with cold heptanes (90 mL) and dry under vacuum to give 2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone as a pale yellow solid (203.6 g, 55%). 1H NMR (400 MHz, CDCl3) δ 5.87 (s, 1H), 4.02 (m, 2H), 3.48 (m, 2H), 3.34 (m, 1H), 1.86 (m, 4H).
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0 (± 1) mol
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316.8 g
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1.25 L
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748 g
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5.58 kg
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471.6 g
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180 g
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1.8 L
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